1-Methyl-1H-indazol-4-amine
Overview
Description
1-Methyl-1H-indazol-4-amine (MIA) is an indazole-based amine compound that has a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of experiments, from biochemical and physiological studies to drug development. MIA is a useful tool in understanding the mechanisms of action of various biological processes and provides an excellent platform for drug discovery.
Scientific Research Applications
Synthesis and Characterization
Intramolecular Oxidative C–H Bond Amination
1H-indazoles, including derivatives of 1-methyl-1H-indazol-4-amine, have been synthesized using a silver(I)-mediated intramolecular oxidative C–H amination. This method is efficient for synthesizing various 3-substituted indazoles, which are significant in medicinal chemistry (Park et al., 2021).
Rhodium/Copper Catalysis
Another synthesis approach involves rhodium and copper catalyzed C-H activation and C-N/N-N coupling using nitrosobenzenes as an aminating reagent for efficient synthesis of 1H-indazoles (Wang & Li, 2016).
Synthesis of 1H-Pyrazolo[4,3-g][1,3]benzothiazole Derivatives
N-Methylation of 5-nitro-1H-indazole results in derivatives such as 1-methyl-1H-indazole-6-amine, which undergoes further transformations to yield complex structures like 1H-pyrazolo[4,3-g][1,3]benzothiazoles (El’chaninov et al., 2018).
Crystal Structure Analysis
Indazole derivatives, including those similar to 1-methyl-1H-indazol-4-amine, have been structurally analyzed using methods like spectro-elemental characterizations and X-ray crystallography. These analyses help understand their molecular structure for further applications (Lu et al., 2020).
Antitumor Activity
Anticancer Applications
Certain indazole derivatives have shown promise in inhibiting cancer cell proliferation. For example, compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide demonstrated effective inhibition of cancer cell lines (Hao et al., 2017).
Photophysical Properties
Fully substituted 1H-1,2,4-triazol-3-amines, synthesized using indazole derivatives, exhibit interesting fluorescence and aggregation-induced emission (AIE) properties. These characteristics make them potential candidates for applications in optical materials and medicinal chemistry (Guo et al., 2021).
Material Science
- Corrosion Inhibition of Copper: Long alkyl-chain indazole derivatives have been used to fabricate self-assembled monolayers on copper surfaces, showcasing superior anticorrosion performance. These derivatives, like 1-dodecyl-1H-indazole, highlight the material science application of indazole compounds (Qiang et al., 2018).
properties
IUPAC Name |
1-methylindazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11-8-4-2-3-7(9)6(8)5-10-11/h2-5H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIZXLDFWPPPDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC(=C2C=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60228521 | |
Record name | 1H-Indazol-4-amine, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60228521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-indazol-4-amine | |
CAS RN |
77894-69-0 | |
Record name | 1H-Indazol-4-amine, 1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077894690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indazol-4-amine, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60228521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-indazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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